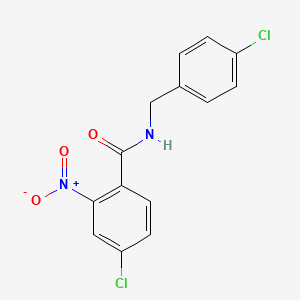![molecular formula C12H15ClN2 B5692323 6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5692323.png)
6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane, also known as CDPH, is a compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. CDPH has been studied extensively for its ability to act as a chiral auxiliary in asymmetric synthesis reactions, making it a valuable tool for organic chemists. In addition, CDPH has also been investigated for its potential as a therapeutic agent, with promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of 6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane as a chiral auxiliary involves the formation of a complex between the compound and the substrate. This complex then undergoes a reaction, with the chiral auxiliary directing the stereochemistry of the product. The exact mechanism of action of 6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane as a therapeutic agent is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the modulation of dopamine and serotonin levels in the brain, as well as the inhibition of acetylcholinesterase activity. 6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane has also been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane as a chiral auxiliary has a number of advantages in lab experiments. These include its high selectivity and ease of use, as well as its ability to be easily removed from the reaction mixture. However, the use of 6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane can also be limited by its cost and availability, as well as its potential toxicity.
Orientations Futures
There are a number of future directions for the study of 6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane. These include the development of new synthetic methods for the compound, as well as the investigation of its potential as a therapeutic agent for the treatment of neurological disorders. In addition, the use of 6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane in combination with other chiral auxiliaries and catalysts is an area of active research, with the potential to improve the efficiency and selectivity of asymmetric synthesis reactions.
Méthodes De Synthèse
The synthesis of 6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane involves a multi-step process that begins with the reaction of 4-chlorobenzaldehyde with 2,3-dimethyl-1,5-diaminopentane to form an imine intermediate. This intermediate is then reduced with sodium borohydride to yield the final product, 6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane. The synthesis of 6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane has been optimized over the years, with various modifications to the reaction conditions and reagents used.
Applications De Recherche Scientifique
6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane has been extensively studied for its use as a chiral auxiliary in asymmetric synthesis reactions. As a chiral auxiliary, 6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane can be used to control the stereochemistry of a reaction, allowing for the production of enantiomerically pure compounds. This is particularly useful in the pharmaceutical industry, where the production of chiral drugs requires the use of enantiomerically pure starting materials.
Propriétés
IUPAC Name |
6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2/c1-12(2)7-14-11(15(14)8-12)9-3-5-10(13)6-4-9/h3-6,11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLMWLSCQPITMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C(N2C1)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

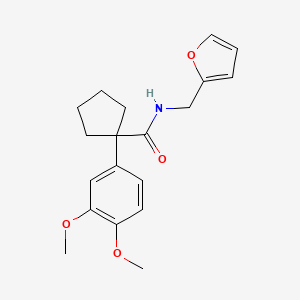
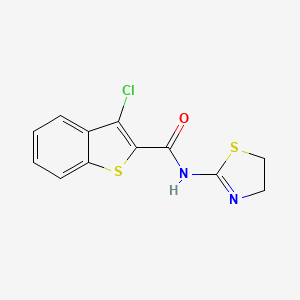
![1-(3,5-dichloro-4-methylbenzoyl)-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B5692265.png)
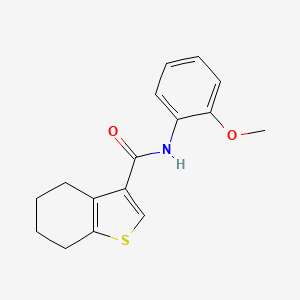
![{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5692275.png)
![3-amino-8-bromo-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5692285.png)



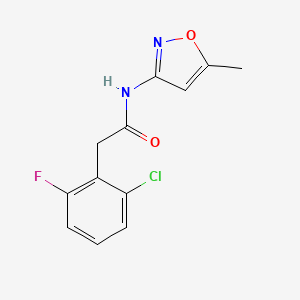
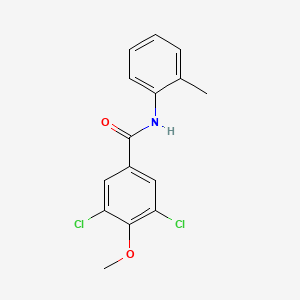
![N-(6-oxo-6,9,10,11,12,13-hexahydrochromeno[4,3-d]cyclohepta[b]pyridin-7-yl)acetamide](/img/structure/B5692329.png)
![1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5692336.png)
